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Compound of Interest

Compound Name: TCS 46b

Cat. No.: B1662325

Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, oral, irreversible
epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed
by AstraZeneca and is specifically designed to target both EGFR-TKI sensitizing mutations
(such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a
common mechanism of acquired resistance to first- and second-generation EGFR TKiIs.[3][4]
This selectivity for mutant forms of EGFR over wild-type (WT) EGFR reduces toxicity and
improves the therapeutic index.[1][4] Osimertinib is a key therapeutic agent for non-small cell
lung cancer (NSCLC).[5][6]

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[4] Its chemical name is N-(2-{2-
dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-
yllamino}phenyl)prop-2-enamide.[7][8] It is typically supplied as a mesylate salt.[7]

e Molecular Formula: C2sH33N702[8]
e Molar Mass: 499.619 g-mol~1[7]
e SMILES:C=CC(=0)Nclcc(Nc2nccce(-c3cn(C)cdececc34)n2)c(OC)ccIN(C)CCN(C)C[7]

« InChl Key:DUYJIJMQONPNNFPI-UHFFFAOYSA-N[7]

Mechanism of Action
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Osimertinib functions as a potent and selective inhibitor of mutant forms of the EGFR tyrosine
kinase.[9] The primary mechanism involves the covalent, irreversible binding to a cysteine
residue (Cys797) within the ATP-binding site of the EGFR kinase domain.[4][10] This action
blocks the autophosphorylation of EGFR and prevents the activation of downstream signaling
pathways crucial for cancer cell proliferation and survival.[9][10]

Key aspects of its mechanism include:

» High Affinity for Mutant EGFR: Osimertinib demonstrates a significantly higher affinity for
EGFR molecules with sensitizing mutations (Exon 19 deletion, L858R) and the T790M
resistance mutation compared to wild-type EGFR.[1] This selectivity is a hallmark of third-
generation EGFR TKIs.

« Irreversible Inhibition: The covalent bond formation with Cys797 leads to sustained,
irreversible inhibition of the kinase activity.[4]

» Downstream Pathway Inhibition: By blocking EGFR, osimertinib effectively inhibits critical
downstream signaling cascades, including the PI3BK/AKT/mTOR and RAS/RAF/MEK/ERK
pathways, which ultimately leads to cell cycle arrest and apoptosis in cancer cells.[11][12]

» Blood-Brain Barrier Penetration: Osimertinib has demonstrated good penetration of the
blood-brain barrier, making it an effective treatment for central nervous system (CNS)
metastases, a common complication in advanced NSCLC.[10][11]

Data Presentation

Quantitative data for Osimertinib is summarized in the following tables, covering its
pharmacokinetic properties, in vitro potency, and clinical efficacy.

Table 1: Physicochemical and Pharmacokinetic Properties of Osimertinib
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Parameter Value Reference(s)

Solubility (Water, 37°C) 3.1 mg/mL [13]
9.5 (aliphatic amine), 4.4

pKa - [13]
(aniline)

Time to Cmax (Tmax) ~6 hours [1]

Plasma Protein Binding 95% [1]

Volume of Distribution (Vd) 918 L [1]

) Primarily via CYP3A4/5

Metabolism ] ) [1][14]
(Oxidation, Dealkylation)

Active Metabolites AZ7550, AZ5104 [1][15]

Elimination Half-life (t¥%) ~48 hours [1][15]

Oral Clearance (CL/F) 14.3 L/hr [1][15]

| Excretion | Feces (68%), Urine (14%) |[1] |

Table 2: In Vitro Potency of Osimertinib Against EGFR Mutations

Cell Line | EGFR Status ICs0 (NM) Reference(s)
LoVo Cells (Exon 19 deletion

12.92 [2]
EGFR)
LoVo Cells (L858R/T790M

11.44 [2]
EGFR)
LoVo Cells (WT EGFR) 493.8 [2]
PC-9 (Exon 19 deletion) 15-17 [3][16]
H1975 (L858R, T790M) 5-10 [3][16]
H3255 (L858R) 4-25 [3][16]

| A549 (EGFR Wild-Type) | >1000 |[3] |
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Note: ICso values can vary based on experimental conditions and the specific assay used.[17]

Table 3: Summary of Key Clinical Trial Data for Osimertinib (FLAURA Trial)

Comparator Hazard

. . . N . Reference(s
Endpoint Osimertinib  (Gefitinib or Ratio (95% P-value |
Erlotinib) Cl)
Median
Overall 38.6 31.8 0.80 (0.64 -
_ 0.046 [18][19]
Survival months months 1.00)
(GS)

| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) |
<0.001 |[20] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize Osimertinib are provided
below.

Protocol 1: In Vitro Cell Proliferation Assay (ICso
Determination)

This protocol outlines the methodology to determine the half-maximal inhibitory concentration
(ICs0) of Osimertinib in NSCLC cell lines.[3]

e Cell Seeding:
o Trypsinize and count NSCLC cells (e.g., PC-9, H1975).

o Seed the cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 pL of
complete medium.

o Incubate for 24 hours at 37°C in a humidified 5% COz2 incubator.[3]

e Drug Treatment:
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o Prepare serial dilutions of Osimertinib in complete medium. A typical concentration range
might be 0.1 nM to 10 uM.

o Remove the medium from the wells and add 100 pL of the drug dilutions.

o Include a vehicle control (DMSO) and a no-treatment control.[3]

 Incubation:
o Incubate the plates for 72 hours at 37°C in a humidified 5% CO: incubator.
 Viability Assessment (e.g., using MTS or CellTiter-Glo®):
o Add the viability reagent to each well according to the manufacturer's instructions.
o Incubate for the recommended time (e.g., 1-4 hours).
o Measure the absorbance or luminescence using a plate reader.
o Data Analysis:
o Normalize the data to the vehicle control.
o Plot the percentage of cell viability against the logarithm of the drug concentration.

o Fit the data to a four-parameter logistic curve to determine the ICso value.[2]

Protocol 2: Western Blot Analysis of EGFR Pathway
Inhibition

This protocol describes the steps to assess the effect of Osimertinib on the phosphorylation of
EGFR and its downstream signaling proteins.[3]

e Cell Treatment:
o Seed NSCLC cells in 6-well plates and grow to 70-80% confluency.

o Treat the cells with various concentrations of Osimertinib for a specified time (e.qg., 2-24
hours).[3]
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e Cell Lysis:

o Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA
buffer) containing protease and phosphatase inhibitors.

e Protein Quantification:
o Determine the protein concentration of the lysates using a BCA or Bradford assay.
o SDS-PAGE and Transfer:
o Denature the protein samples by boiling in Laemmli buffer.
o Separate 20-40 pg of protein per lane by SDS-PAGE.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
e Immunoblotting:
o Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-
AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.

o Wash the membrane with TBST and incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Detection:

o Wash the membrane again and detect the signal using a chemiluminescent substrate and
an imaging system.[3]

o Use a loading control (e.g., B-actin or GAPDH) to ensure equal protein loading.

Protocol 3: In Vivo NSCLC Xenograft Efficacy Study

This protocol details the procedure for evaluating the anti-tumor efficacy of Osimertinib in a
mouse xenograft model.[3][21]
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e Cell Implantation:

o Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10® PC-9 or H1975
cells) in Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).

e Tumor Growth and Randomization:
o Monitor tumor growth by measuring with calipers.
o Calculate tumor volume using the formula: (Length x Width?) / 2.[21]

o When tumors reach a predetermined size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.[3]

e Drug Administration:

o Administer Osimertinib (e.g., 5-25 mg/kg) or vehicle control to the mice daily via oral
gavage.[3]

» Efficacy and Toxicity Assessment:

o Measure tumor volume and monitor the body weight and overall health of the mice
regularly (e.g., twice a week) throughout the study.[21]

e Study Endpoint:

o The study can be terminated when tumors in the control group reach a specific size, or
after a predetermined treatment period.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
histology, Western blot).[3]

Mandatory Visualization

Diagrams describing the EGFR signaling pathway and an experimental workflow are provided
below using the DOT language.
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Caption: EGFR signaling pathway and irreversible inhibition by Osimertinib.
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Caption: Experimental workflow for an in vivo NSCLC xenogratft study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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